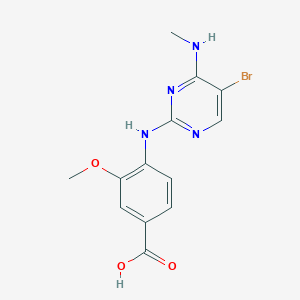
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methylamino group, linked to a methoxybenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid typically involves multiple steps:
Bromination of 2-amino-4-methylpyrimidine: This step introduces the bromine atom into the pyrimidine ring.
Coupling with 3-methoxybenzoic acid: The final step involves coupling the brominated and methylated pyrimidine with 3-methoxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylaminopyrimidine: Similar in structure but lacks the methoxybenzoic acid moiety.
4-Methoxybenzoic acid: Contains the benzoic acid moiety but lacks the pyrimidine ring.
2-Amino-4-methylpyrimidine: The base structure for the synthesis of the target compound.
Uniqueness
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is unique due to its combined structural features, which confer specific chemical and biological properties.
Actividad Biológica
4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C13H13BrN4O3, with a molecular weight of 328.17 g/mol. The compound features a brominated pyrimidine moiety linked to a methoxybenzoic acid structure, which is crucial for its biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the bromine atom and the amine group may enhance the compound's ability to inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : The compound may interact with transcription factors or other regulatory proteins, influencing gene expression related to cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell walls or inhibition of protein synthesis.
Biological Activity Data
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against plant pathogens. Results indicated significant inhibition against Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agricultural settings as a fungicide or growth regulator .
Study 2: Enzymatic Activity
Research focusing on the compound's interaction with specific kinases revealed that it effectively inhibited kinase activity associated with cell proliferation. This inhibition was dose-dependent, with IC50 values indicating potent effects at low concentrations, making it a candidate for further development in cancer therapeutics .
Study 3: Gene Expression Modulation
Another study explored the compound's impact on gene expression in human cell lines. The results demonstrated alterations in the expression levels of genes involved in apoptosis and cell cycle regulation, indicating that the compound may induce apoptosis in cancer cells through a p53-dependent pathway .
Propiedades
Fórmula molecular |
C13H13BrN4O3 |
|---|---|
Peso molecular |
353.17 g/mol |
Nombre IUPAC |
4-[[5-bromo-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H13BrN4O3/c1-15-11-8(14)6-16-13(18-11)17-9-4-3-7(12(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,19,20)(H2,15,16,17,18) |
Clave InChI |
XZQVMGGWXCUQJK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=NC=C1Br)NC2=C(C=C(C=C2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















